Magnesium iodide

Catalog No.
S1504560
CAS No.
14332-62-8
M.F
I2Mg
M. Wt
278.114 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium iodide

CAS Number

14332-62-8

Product Name

Magnesium iodide

IUPAC Name

magnesium;diiodide

Molecular Formula

I2Mg

Molecular Weight

278.114 g/mol

InChI

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2

InChI Key

BLQJIBCZHWBKSL-UHFFFAOYSA-L

SMILES

[Mg+2].[I-].[I-]

Canonical SMILES

[Mg+2].[I-].[I-]

Magnesium iodide (MgI2, CAS 14332-62-8) is a highly reactive, anhydrous alkaline earth halide characterized by its moderate Lewis acidity and the unique polarizability of its soft iodide counterion. In industrial and advanced laboratory settings, it is primarily procured as a specialized Lewis acid catalyst for complex organic syntheses—such as ring-opening polymerizations and Morita-Baylis-Hillman reactions—and as a critical electrolyte component in next-generation magnesium-ion batteries. Compared to lighter magnesium halides, MgI2 offers superior solubility in ethereal solvents (like diethyl ether and DME) and distinct electrochemical behavior, notably its ability to form a highly Mg-ion conductive solid-electrolyte interphase (SEI). These baseline properties make it an indispensable material when standard magnesium chloride or bromide fails to deliver the required reaction kinetics, stereocontrol, or electrochemical reversibility [1].

Attempting to substitute anhydrous magnesium iodide with cheaper, more abundant alternatives like magnesium chloride (MgCl2) or magnesium bromide (MgBr2) frequently results in process failure or severe performance degradation. In catalytic applications, the harder chloride and bromide ions lack the nucleophilic softness of iodide, which is strictly required to achieve high turnover frequencies in dual-catalytic polymerizations or to facilitate specific ring-opening events. In electrochemical applications, substituting MgI2 with conventional salts like Mg(TFSI)2 or MgCl2 typically leads to severe anodic passivation or high overpotentials, because only the iodide species effectively forms a protective, highly ion-conductive solid-electrolyte interphase (SEI). Consequently, for workflows dependent on precise counterion nucleophilicity or reversible Mg plating/stripping, generic substitution is not a viable procurement strategy [1].

Superior Catalytic Activity in Ring-Opening Polymerization (ROP)

In dual-catalytic systems for the ring-opening polymerization of macrolactones (e.g., pentadecalactone), the choice of the magnesium halide Lewis acid strictly dictates the reaction efficiency. Comparative studies demonstrate a definitive activity hierarchy of MgI2 > MgBr2 > MgCl2. The softer iodide counterion and the specific Lewis acidity of MgI2 enable rapid and efficient polymerization that lighter halides cannot match under identical conditions [1].

Evidence DimensionCatalytic activity and turnover in macrolactone ROP
Target Compound DataHighest polymerization activity and fastest kinetics
Comparator Or BaselineMgBr2 and MgCl2 (significantly lower activity)
Quantified DifferenceActivity strictly follows the order MgI2 > MgBr2 > MgCl2
ConditionsDual catalysis with N-heterocyclic carbenes/organobases at standardized loadings

Procuring MgI2 allows polymer chemists to achieve higher yields and faster reaction times in macrolactone synthesis compared to using cheaper but less effective lighter halides.

Reduction of Anode Overpotential via Conductive SEI Formation

In rechargeable magnesium metal batteries, standard electrolytes like Mg(TFSI)2 suffer from severe anode passivation, leading to high overpotentials and poor cycling reversibility. The introduction of MgI2 creates a highly Mg-ion conductive solid-electrolyte interphase (SEI). This MgI2-rich SEI completely alters the interfacial chemistry, drastically reducing the plating/stripping overpotential and enabling highly reversible cycling that is impossible with bare Mg(TFSI)2 or passivating chloride-based systems [1].

Evidence DimensionElectrochemical overpotential and cycling reversibility
Target Compound DataLow overpotential and highly reversible cycling via MgI2 SEI
Comparator Or BaselineStandard Mg(TFSI)2 baseline (severe passivation, high overpotential)
Quantified DifferenceTransition from irreversible passivation to fluent, low-overpotential Mg plating/stripping
ConditionsMg metal anode in ethereal electrolyte systems during repeated cycling

Battery developers must select MgI2-capable systems to prevent anode passivation and achieve the cycle life required for commercial viability.

Yield Maximization in Morita-Baylis-Hillman (MBH) Reactions

MgI2 is uniquely effective at mediating specific Morita-Baylis-Hillman (MBH) type reactions. When evaluated against other Lewis acids, MgI2 successfully promoted the reaction to afford substituted products in high yields (49–98%). In stark contrast, MgBr2 yielded significantly less product, and zinc(II) halides showed absolutely no reaction even after extended reaction times of up to 5 days [1].

Evidence DimensionReaction yield in MBH-type assembly
Target Compound Data49–98% product yield
Comparator Or BaselineMgBr2 (low yield) and ZnX2 (0% yield)
Quantified DifferenceUp to 98% absolute yield advantage over zinc halides; significantly outperforms bromides
ConditionsMBH-type condensation with amidine or guanidine derivatives

For the scale-up of complex pyrimidine or MBH-derived intermediates, MgI2 is the only viable procurement choice to ensure acceptable commercial yields.

Advanced Magnesium-Ion Battery Electrolytes

Directly leveraging its ability to form an ion-conductive SEI and lower overpotentials, MgI2 is an essential component or additive in non-aqueous electrolytes for next-generation rechargeable magnesium batteries. It prevents the passivation typically seen with Mg(TFSI)2, ensuring long-term cycling stability [1].

Catalysts for Ring-Opening Polymerizations

Based on its superior catalytic activity (MgI2 > MgBr2 > MgCl2), this compound is the preferred Lewis acid for the rapid, dual-catalytic ring-opening polymerization of macrolactones, enabling the efficient synthesis of biodegradable polymers and specialty polyesters [2].

Reagent for Complex C-C Bond Formation

Due to the synergistic effect of the Mg2+ core and the soft iodide nucleophile, MgI2 is heavily utilized in medicinal chemistry for Morita-Baylis-Hillman reactions and cyclopropane ring expansions, where standard Lewis acids fail to provide viable yields [3].

UNII

W74QE3H320

Other CAS

10377-58-9

Wikipedia

Magnesium iodide

General Manufacturing Information

Magnesium iodide (MgI2): ACTIVE

Dates

Last modified: 08-15-2023

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